Dipivefrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.82e-02 g/L

Synonyms

Canonical SMILES

Mechanism of Action

Dipivefrin acts as a prodrug. Once instilled into the eye, enzymes in the cornea convert it to epinephrine, a potent alpha and beta-adrenergic agonist [1]. Epinephrine then interacts with adrenergic receptors in the ciliary body, leading to a reduction in aqueous humor production and an increase in its outflow facility, ultimately lowering IOP [1, 3].

- [1] Reference from a research article investigating a thermoresponsive gel formulation for Dipivefrin: ""

- [3] Information on Dipivefrin from DrugBank, a comprehensive online resource for drug information: ""

Research on Efficacy

Studies have compared the effectiveness of Dipivefrin to other glaucoma medications. One such study found Dipivefrin (0.1%) to be as effective as epinephrine (2%) in reducing IOP, with the added benefit of causing fewer side effects like burning and stinging [2]. Additionally, Dipivefrin has shown comparable efficacy to pilocarpine, another glaucoma medication, without causing the pupil constriction (miosis) and vision disturbances associated with pilocarpine [4].

Here are the sources for the comparison studies:

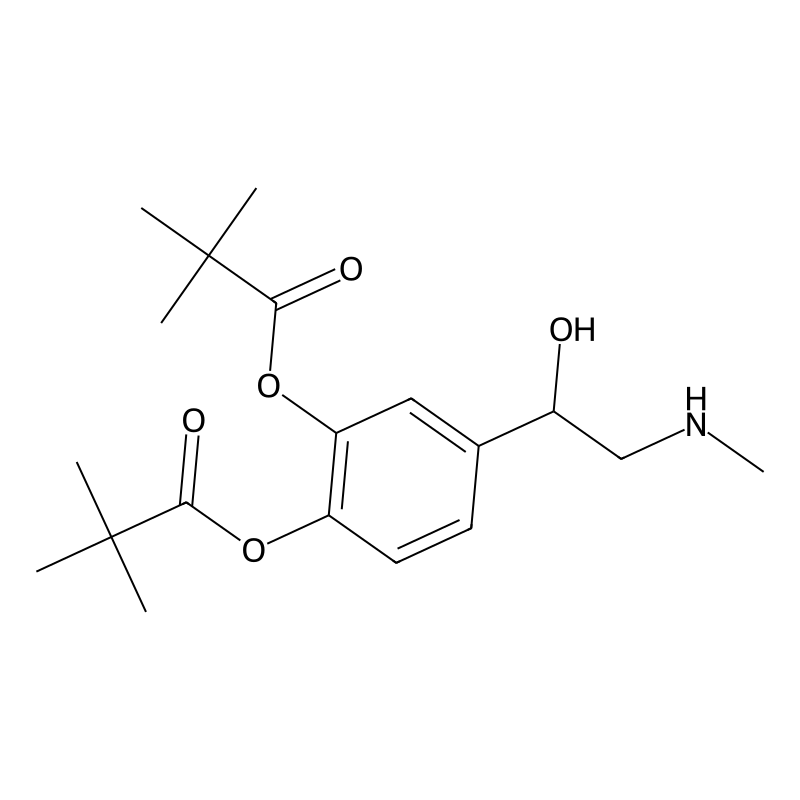

Dipivefrin is chemically known as 3,4-dipivalyloxy-β-hydroxy-N-methylphenethylamine and is classified as a sympathomimetic agent. Its molecular formula is C19H29NO5, and it appears as a white crystalline powder that is freely soluble in water . The compound is synthesized through the diesterification of epinephrine and pivalic acid, which enhances its lipophilicity and penetration into the ocular tissues, making it effective for topical ophthalmic use .

Dipivefrin undergoes hydrolysis in the human eye to convert into epinephrine, facilitated by esterase enzymes present in the cornea. This conversion allows dipivefrin to exert its pharmacological effects by acting on adrenergic receptors . The primary reactions can be summarized as follows:

- Diesterification: Epinephrine + Pivalic Acid → Dipivefrin

- Hydrolysis: Dipivefrin → Epinephrine (via esterase enzymes)

As a prodrug, dipivefrin has minimal pharmacological activity until it is converted to epinephrine. Once activated, it functions as a non-selective adrenergic receptor agonist, stimulating both alpha and beta receptors. This action leads to:

- Decreased aqueous humor production.

- Enhanced outflow facility of aqueous humor.

- Reduction in intraocular pressure, making it beneficial for glaucoma patients .

The onset of action occurs approximately 30 minutes after administration, with peak effects observed around one hour post-application .

The synthesis of dipivefrin involves the following steps:

- Starting Materials: Epinephrine and pivalic acid.

- Reaction Conditions: The reaction typically requires an acidic or basic catalyst to facilitate the esterification process.

- Purification: The resultant dipivefrin is purified through crystallization or chromatography to obtain the final product in a suitable form for pharmaceutical use .

Dipivefrin is primarily used in ophthalmology for:

- Treatment of Open-Angle Glaucoma: It helps lower intraocular pressure effectively with fewer side effects compared to conventional epinephrine treatments .

- Ophthalmic Solutions: Available as a 0.1% solution for topical administration.

Due to its favorable pharmacokinetic profile, dipivefrin is often preferred over other adrenergic agents for managing intraocular pressure .

Research indicates that dipivefrin may interact with various adrenergic receptors:

- Alpha-1 Adrenergic Receptors: Involved in vasoconstriction and increased peripheral resistance.

- Alpha-2 Adrenergic Receptors: Modulate neurotransmitter release.

- Beta-1 and Beta-2 Adrenergic Receptors: Affect heart rate and bronchial dilation respectively .

These interactions contribute to its therapeutic effects but also necessitate caution due to potential systemic side effects such as tachycardia and hypertension.

Several compounds share structural or functional similarities with dipivefrin. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Epinephrine | Catecholamine | Directly stimulates adrenergic receptors; less lipophilic than dipivefrin. |

| Phenylephrine | Alpha-1 Agonist | Primarily acts on alpha receptors; less effective for glaucoma treatment. |

| Pivenfrine | Ester of Phenylephrine | Similar structure but not marketed; less lipophilic than dipivefrin. |

| Norepinephrine | Catecholamine | Primarily affects alpha receptors; used in shock management rather than glaucoma treatment. |

Uniqueness of Dipivefrin

Dipivefrin's unique attributes stem from its enhanced lipophilicity, allowing better corneal penetration compared to epinephrine and other adrenergic agents. This property not only improves its therapeutic efficacy but also reduces systemic side effects commonly associated with direct epinephrine use .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.7

Appearance

Melting Point

Storage

UNII

Drug Indication

FDA Label

Pharmacology

Dipivefrin is an ester prodrug of epinephrine, with sympathomimetic activity. Due to its lipophilicity, dipivefrin penetrates more easily to the anterior chamber of the eye and is hydrolyzed to epinephrine, when applied locally. Epinephrine, an adrenergic agonist, enhances the outflow of aqueous humor and decreases the production of aqueous humor by vasoconstriction. The overall result is a reduction in intraocular pressure.

MeSH Pharmacological Classification

ATC Code

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EA - Sympathomimetics in glaucoma therapy

S01EA02 - Dipivefrine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Dates

2: Edgar DF, Crabb DP, Rudnicka AR, Lawrenson JG, Guttridge NM, O'Brien CJ. Effects of dipivefrin and pilocarpine on pupil diameter, automated perimetry and LogMAR acuity. Graefes Arch Clin Exp Ophthalmol. 1999 Feb;237(2):117-24. PubMed PMID: 9987628.

3: Rossetti L, Barbieri P, Velati P, Bujtar E, Orzalesi N. The efficacy of the combination of l-moprolol and dipivefrin in reducing the intraocular pressure in primary open-angle glaucoma or in ocular hypertension. Graefes Arch Clin Exp Ophthalmol. 1994 Nov;232(11):670-4. PubMed PMID: 7843592.

4: Michelson G, Groh MJ. Dipivefrin reduces blood flow in the ciliary body in humans. Ophthalmology. 1994 Apr;101(4):659-64. PubMed PMID: 8152760.

5: Albracht DC, LeBlanc RP, Cruz AM, Lamping KA, Siegel LI, Stern KL, Kelley EP, Stoecker JF. A double-masked comparison of betaxolol and dipivefrin for the treatment of increased intraocular pressure. Am J Ophthalmol. 1993 Sep 15;116(3):307-13. PubMed PMID: 8357055.

6: Drake MV, Wilson MR, Harris D, Goodwin L. Levobunolol compared to dipivefrin in African American patients with open angle glaucoma. J Ocul Pharmacol. 1993 Summer;9(2):91-5. Erratum in: J Ocul Pharmacol 1993 Winter;9(4):385. PubMed PMID: 8123096.

7: Wall GM, Kenny JC, Fan TY, Schafer C, Ready MA, Baker JK, Ritter P, Scott BS. Analysis of 3- and 4-monopivaloylepinephrine, degradation products in dipivefrin hydrochloride drug substance and ophthalmic formulations. J Pharm Biomed Anal. 1992 Jun;10(6):465-71. PubMed PMID: 1420470.

8: Satterfield D, Mannis MJ, Glover AT. Unilateral corneal vesicles secondary to dipivefrin therapy. Am J Ophthalmol. 1992 Mar 15;113(3):339-40. PubMed PMID: 1543234.

9: Geyer O, Rothkoff L, Lazar M. Efficacy of adding dipivefrin to a beta-blocker. Ophthalmology. 1990 Oct;97(10):1245-6. PubMed PMID: 2243671.

10: Harper DG, Novack GD, Borrmann LR, Branin MJ. [Dipivefrin: its mechanism of action, clinical efficacy and good tolerance]. Ophtalmologie. 1989 Sep-Dec;3(4):306-7. French. PubMed PMID: 2641142.

11: Parrow KA, Hong YJ, Shin DH, Shi DX, McCarty B. Is it worthwhile to add dipivefrin HCl 0.1% to topical beta 1-, beta 2-blocker therapy? Ophthalmology. 1989 Sep;96(9):1338-41; discussion 1341-2. PubMed PMID: 2571114.

12: Allen RC, Robin AL, Long D, Novack GD, Lue JC, Kaplan G. A combination of levobunolol and dipivefrin for the treatment of glaucoma. Arch Ophthalmol. 1988 Jul;106(7):904-7. PubMed PMID: 3291837.

13: West RH, Gillies WE, Brooks AM. Therapeutic response interactions between timolol maleate and dipivefrin hydrochloride. Aust N Z J Ophthalmol. 1987 May;15(2):131-4. PubMed PMID: 3620185.

14: Ober M, Scharrer A, Dausch D. [Guanethidine/dipivefrin and pilocarpine in the treatment of increased intraocular pressure]. Klin Monbl Augenheilkd. 1987 Feb;190(2):103-4. German. PubMed PMID: 3573660.

15: Tsoy EA, Meekins BB, Shields MB. Comparison of two treatment schedules for combined timolol and dipivefrin therapy. Am J Ophthalmol. 1986 Sep 15;102(3):320-4. PubMed PMID: 3529971.

16: Weinreb RN, Ritch R, Kushner FH. Effect of adding betaxolol to dipivefrin therapy. Am J Ophthalmol. 1986 Feb 15;101(2):196-8. PubMed PMID: 3946535.

17: Ober M, Scharrer A. [Experiences with the effectiveness and tolerance of guanethidine/dipivefrin-AT in the treatment of increased intraocular pressure]. Klin Monbl Augenheilkd. 1986 Jan;188(1):64-6. German. PubMed PMID: 3959479.

18: Dipivefrin: an adrenaline pro-drug for glaucoma. Drug Ther Bull. 1985 Apr 9;23(7):27-8. PubMed PMID: 3987515.

19: Mindel JS, Cohen G, Barker LA, Lewis DE. Enzymatic and nonenzymatic hydrolysis of D,L-dipivefrin. Arch Ophthalmol. 1984 Mar;102(3):457-60. PubMed PMID: 6703997.

20: Mehelas TJ, Kollarits CR, Martin WG. Cystoid macular edema presumably induced by dipivefrin hydrochloride (Propine). Am J Ophthalmol. 1982 Nov;94(5):682. PubMed PMID: 7148952.